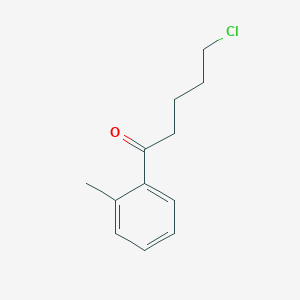
Cyclopentyl 2,6-dimethylphenyl ketone
Übersicht
Beschreibung
Cyclopentyl 2,6-dimethylphenyl ketone is a compound belonging to the family of aryl ketones . It has a CAS Number of 898791-52-1 and a linear formula of C14H18O . The IUPAC name for this compound is cyclopentyl(2,6-dimethylphenyl)methanone .
Molecular Structure Analysis
The molecular structure of Cyclopentyl 2,6-dimethylphenyl ketone can be represented by the InChI code: 1S/C14H18O/c1-10-6-5-7-11(2)13(10)14(15)12-8-3-4-9-12/h5-7,12H,3-4,8-9H2,1-2H3 . This compound has a molecular weight of 202.3 g/mol .Physical And Chemical Properties Analysis
Cyclopentyl 2,6-dimethylphenyl ketone has a molecular weight of 230.34 g/mol . It has a XLogP3-AA value of 4.1, indicating its lipophilicity . This compound has no hydrogen bond donors, one hydrogen bond acceptor, and four rotatable bonds . The exact mass and monoisotopic mass of this compound are both 230.167065321 g/mol . The topological polar surface area is 17.1 Ų .Wissenschaftliche Forschungsanwendungen
Catalytic and Synthetic Applications
Diastereocontrol in Claisen Rearrangements : Utilizing catalysts like 2,6-dimethylphenol or PdCl2, the Claisen rearrangements with enol ethers of cyclic ketones can be controlled to achieve high levels of diastereoselection, which is crucial for the synthesis of complex organic molecules (Mikami, Takahashi, & Nakai, 1987).
Synthesis of Dimethyl Acetals : The synthesis of dimethyl acetals from carbonyl compounds like cyclohexanone, acetophenone, and benzophenone has been carried out using solid acid catalysts. This process highlights the importance of the catalyst's textural properties and the molecular size of reactants and products (Thomas, Prathapan, & Sugunan, 2005).
Cyclopentene Annulation : A method for cyclopentene annulation onto α,β-unsaturated ketones has been developed. This process involves indium-mediated 1,4-propargylation followed by a catalyzed cyclization, demonstrating a novel route to cyclopentene derivatives (Iwasawa, Miura, Kiyota, Kusama, Lee, & Lee, 2002).
Acetalization of Ketones : Studies on the acetalization of ketones using clays and rare earth exchanged zeolites have provided insights into environmentally friendly catalysts for producing fine chemicals. This research underscores the role of solid acid catalysts in organic synthesis (Thomas & Sugunan, 2006).
Cyclocopolymerization : The cyclocopolymerization of 1,5-hexadiene and CO has been shown to produce soluble cyclocopolymers containing cyclic ketones. This research demonstrates the versatility of palladium(II) complexes in polymer chemistry (Borkowsky & Waymouth, 1996).
Mechanistic Insights
- Computational Studies : Computational investigations have provided valuable insights into the mechanisms of reactions involving α,β-unsaturated ketones, such as the GaCl3-catalyzed [4+1] cycloaddition. These studies help in understanding the stepwise and exothermic nature of such reactions (Wu, Xu, & Xie, 2005).
Eigenschaften
IUPAC Name |
cyclopentyl-(2,6-dimethylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O/c1-10-6-5-7-11(2)13(10)14(15)12-8-3-4-9-12/h5-7,12H,3-4,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXVCUNAMBGRMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642566 | |
| Record name | Cyclopentyl(2,6-dimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898791-52-1 | |
| Record name | Cyclopentyl(2,6-dimethylphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentyl(2,6-dimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















